
KU-55933
Descripción general
Descripción
KU-55933 es un inhibidor potente y selectivo de la quinasa mutada de ataxia-telangiectasia. Este compuesto es conocido por su capacidad para sensibilizar las células cancerosas a la radiación ionizante y los agentes quimioterapéuticos . Ha sido ampliamente utilizado en la investigación científica para estudiar la respuesta al daño del ADN y el papel de la quinasa mutada de ataxia-telangiectasia en varios procesos celulares .
Aplicaciones Científicas De Investigación
Cancer Therapy
Mechanism of Action:
KU-55933 inhibits ATM kinase, leading to the downregulation of Akt phosphorylation, which is often upregulated in cancer cells. This inhibition results in cell cycle arrest and apoptosis in various cancer cell lines, making it a potential therapeutic agent against tumors that are resistant to conventional treatments.
Case Studies:
- Breast and Prostate Cancer: A study demonstrated that treatment with 10 µmol/L this compound resulted in approximately 50% inhibition of cell proliferation in MDA-MB-453 (breast cancer) and PC-3 (prostate cancer) cells. The compound induced G1 phase arrest by decreasing cyclin D1 levels and triggered apoptosis under serum starvation conditions .
- Combination with Other Agents: When combined with rapamycin, this compound not only inhibited Akt activation but also significantly enhanced apoptosis compared to either drug alone. This suggests that this compound could be used effectively in combination therapies .
Enhancing Chemotherapy Efficacy
Temozolomide Sensitization:
this compound has been shown to enhance the efficacy of temozolomide (TMZ), a common chemotherapeutic agent for glioblastoma. In studies involving parental glioblastoma cell lines, this compound increased TMZ-induced G2/M phase accumulation and DNA damage markers (γ-H2AX foci), thus sensitizing these cells to TMZ treatment .
Radiosensitization
Mechanism:
As a radiosensitizer, this compound enhances the effectiveness of radiotherapy by impairing DNA double-strand break repair mechanisms. This property is particularly beneficial in cancer treatments where radiation therapy is employed.
Nanoparticle Formulation:
Recent advancements have led to the development of nanoparticle formulations of this compound, which improve its delivery and minimize toxicity to normal tissues. In vitro studies have shown that these formulations are more effective than free this compound in enhancing radiosensitivity in non-small cell lung cancer models .
Cardiovascular Applications
Anti-Atherosclerosis Potential:
Research has identified this compound as a promising compound for treating atherosclerosis. It has been shown to reduce atherosclerotic lesions when used in combination with other therapeutic agents like Apicidin. The study highlighted its ability to modulate inflammatory responses associated with plaque formation .
Data Summary Table
Mecanismo De Acción
KU-55933 ejerce sus efectos inhibiendo la actividad de la quinasa mutada de ataxia-telangiectasia, una proteína quinasa que juega un papel crítico en la respuesta celular al daño del ADN . El compuesto se une al sitio de unión de ATP de la quinasa mutada de ataxia-telangiectasia, evitando su activación y la posterior fosforilación de objetivos aguas abajo como p53, γH2AX, NBS1 y SMC1 . Esta inhibición conduce a la sensibilización de las células cancerosas a la radiación ionizante y los agentes quimioterapéuticos, así como a la inducción del arresto del ciclo celular y la apoptosis .
Análisis Bioquímico
Biochemical Properties
KU-55933 interacts with the ATM kinase, a protein encoded by the Ataxia telangiectasia mutated (ATM) gene, which is an important tumor suppressor gene with key roles in DNA repair . This compound inhibits the kinase activity of ATM . The compound blocks the phosphorylation of Akt induced by insulin and insulin-like growth factor I in cancer cells that exhibit abnormal Akt activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits cancer cell proliferation by inducing G1 cell cycle arrest . Moreover, this compound treatment during serum starvation triggers apoptosis in these cancer cells . It also increases AMPK activation, glucose uptake and lactate production while reducing mitochondrial membrane potential and coupled respiration .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It blocks the phosphorylation of Akt induced by insulin and insulin-like growth factor I in cancer cells that exhibit abnormal Akt activity . This leads to the inhibition of cancer cell proliferation by inducing G1 cell cycle arrest . It also inhibits aerobic glycolysis and ATP production in these cells .
Temporal Effects in Laboratory Settings
The stimulation of glycolysis by this compound does not fully compensate for the reduction in mitochondrial functions, leading to decreased cellular ATP levels and energy stress . This suggests that the effects of this compound change over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, this compound has been shown to enhance the antitumor activity of topoisomerase poisons at doses that were nontoxic alone and well-tolerated in combination . Chemosensitization was both dose- and schedule-dependent .
Metabolic Pathways
This compound perturbs the TCA cycle as well as oxidative phosphorylation . Both this compound and metformin decreased mitochondrial coupled respiration and reduced cellular concentrations of fumarate, malate, citrate, and alpha-ketogluterate .
Métodos De Preparación
KU-55933 se sintetiza a través de un proceso de varios pasos que implica la reacción de precursores químicos específicos en condiciones controladas. Las condiciones de reacción a menudo requieren el uso de disolventes como el dimetilsulfóxido o el etanol, y el producto final se purifica para alcanzar un alto nivel de pureza .
Análisis De Reacciones Químicas
KU-55933 experimenta varias reacciones químicas, incluidas reacciones de oxidación y sustitución. Se utiliza comúnmente en reacciones que involucran la inhibición de la actividad de la quinasa mutada de ataxia-telangiectasia, donde actúa como un inhibidor competitivo de ATP . Los principales productos formados a partir de estas reacciones incluyen proteínas fosforiladas como p53, γH2AX, NBS1 y SMC1 . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen el uso de radiación ionizante y agentes dañinos para el ADN como el etopósido, la doxorubicina y la camptotecina .
Comparación Con Compuestos Similares
KU-55933 es único en su alta potencia y selectividad como inhibidor de la quinasa mutada de ataxia-telangiectasia . Compuestos similares incluyen KU-58050, que tiene una estructura similar pero con una unidad de piperidina en lugar de una unidad de morfolina . Otros compuestos relacionados incluyen inhibidores de la familia de la quinasa relacionada con la fosfatidilinositol 3-quinasa, que comparten mecanismos de acción similares pero difieren en su selectividad y potencia . This compound se destaca por su inhibición específica de la quinasa mutada de ataxia-telangiectasia y su eficacia en la sensibilización de las células cancerosas a los agentes dañinos para el ADN .
Actividad Biológica
KU-55933 is a selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, which plays a crucial role in cellular responses to DNA damage and stress. This compound has garnered significant attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate key signaling pathways involved in cancer cell proliferation, apoptosis, and metabolism.
This compound primarily exerts its effects by inhibiting the ATM kinase, which is integral to the DNA damage response. By blocking ATM activity, this compound disrupts several downstream signaling pathways, leading to alterations in cell cycle regulation and apoptosis.
- Inhibition of Akt Activation : this compound has been shown to inhibit the phosphorylation of Akt at both Ser473 and Thr308, effectively reducing Akt activation in various cancer cell lines such as MDA-MB-453 (breast cancer) and PC-3 (prostate cancer). This inhibition correlates with decreased cell proliferation and increased apoptosis under serum starvation conditions .
- Impact on Cell Cycle and Apoptosis : The compound induces G2/M arrest by downregulating cyclin D1 synthesis and promoting apoptosis through caspase-dependent and independent mechanisms. In combination with TRAIL (TNF-related apoptosis-inducing ligand), this compound significantly enhances apoptotic responses in cancer cells .
- Modulation of Glucose Metabolism : Recent studies indicate that this compound inhibits glucose uptake by downregulating GLUT1 expression, which is crucial for cancer cell metabolism. This effect not only reduces energy availability but also inhibits the epithelial-to-mesenchymal transition (EMT), a process associated with increased motility and invasiveness in cancer cells .
Research Findings
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent. Below is a summary of key findings:
Case Study 1: Breast Cancer Treatment
A study involving MDA-MB-453 breast cancer cells demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis. The correlation between phospho-Akt levels and cell viability indicated that higher Akt activity was associated with greater sensitivity to this compound treatment .
Case Study 2: Prostate Cancer Response
In PC-3 prostate cancer cells, this compound not only inhibited cell growth but also enhanced the effectiveness of other chemotherapeutic agents like rapamycin. The combination therapy showed a synergistic effect in reducing cell viability compared to either treatment alone .
Propiedades
IUPAC Name |
2-morpholin-4-yl-6-thianthren-1-ylpyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S2/c23-14-12-16(25-20(13-14)22-8-10-24-11-9-22)15-4-3-7-19-21(15)27-18-6-2-1-5-17(18)26-19/h1-7,12-13H,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKYMMUGXMWDAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C=C(O2)C3=C4C(=CC=C3)SC5=CC=CC=C5S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207516 | |
Record name | KU-55933 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587871-26-9 | |
Record name | 2-Morpholin-4-yl-6-thianthren-1-yl-pyran-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0587871269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KU-55933 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KU-55933 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O549494L5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: KU-55933 is a potent and specific inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. [] It acts as an ATP-competitive inhibitor, binding to the catalytic site of ATM and preventing its activation. [] Inhibition of ATM with this compound disrupts the DNA damage response (DDR), leading to impaired DNA repair, cell cycle arrest abrogation, and ultimately, increased sensitivity to DNA-damaging agents like ionizing radiation and chemotherapeutic drugs. [, , ]
ANone: The provided abstracts focus on this compound's biological activity and lack information on its material compatibility or stability under various conditions.
A: this compound is primarily studied for its biological activity as an ATM kinase inhibitor. [] The provided abstracts do not describe any catalytic properties or applications of this compound outside its role as an enzyme inhibitor.
A: Yes, docking studies have demonstrated that this compound binds tightly to the drug-binding pocket of ABCG2, a protein associated with multidrug resistance in cancer cells. [] Additionally, computational modeling approaches are mentioned in the context of personalized cancer therapies. [] These models integrate multi-omics data with dynamic network analysis to assess individual responses to this compound and other targeted therapies. []
A: While specific SAR studies are not described in the provided abstracts, the development of an improved analog, KU-60019, is mentioned. [] KU-60019 exhibits superior potency compared to this compound, with half the Ki and IC50 values. [] This suggests that structural modifications to this compound can significantly impact its activity.
A: The abstracts provide limited information on the stability and formulation of this compound. One study highlights the use of nanoparticle formulations to enhance the radiosensitizing effect and decrease the toxicity of this compound. [] This suggests that formulation strategies can be employed to improve the delivery and efficacy of the compound.
ANone: The abstracts primarily focus on the biological activity and therapeutic potential of this compound and do not discuss SHE regulations.
ANone: Numerous studies demonstrate the efficacy of this compound in various preclinical models. In vitro, this compound has been shown to:
- Sensitize various cancer cell lines to ionizing radiation and chemotherapeutic drugs, including cisplatin, doxorubicin, etoposide, and camptothecin. [, , , ]
- Enhance TRAIL-mediated apoptosis in human melanoma cells. []
- Inhibit the activity of ABCG2, a protein associated with multidrug resistance in cancer. []
- Increase the intracellular accumulation of chemotherapeutic drugs like vincristine. []
- Enhancing the radiosensitization of human glioma cells in xenograft models. []
- Suppressing the growth of non-small cell lung cancer in xenograft models. []
- Reducing the severity of Herpes simplex virus type 1 (HSV-1) keratitis in mouse models. []
A: While specific toxicity data is limited in the abstracts, one study mentions that this compound caused minimal toxicity in human corneal epithelial cells as assessed by clonogenic survival assays and fluorescein staining. [] Additionally, the development of nanoparticle formulations for this compound suggests an effort to minimize potential adverse effects associated with systemic administration. []
A: Yes, nanoparticle-based drug delivery systems have been explored to improve the therapeutic index of this compound in cancer radiotherapy. [] These formulations aim to enhance the accumulation of this compound in tumors while minimizing its concentration in surrounding healthy tissues, thereby reducing toxicity and improving treatment efficacy. []
ANone: The abstracts primarily focus on the biological effects of this compound and do not address its environmental impact or degradation.
ANone: The provided research abstracts primarily focus on the biological activity and preclinical evaluation of this compound as an ATM kinase inhibitor. They do not provide information on these specific aspects.
A: A significant milestone in this compound research was its identification as a potent and specific inhibitor of ATM kinase. [] This discovery paved the way for exploring its potential as a radiosensitizer and chemosensitizer in cancer treatment. The development of KU-60019, an analog with improved potency, also marks a significant development. [] Furthermore, research exploring nanoparticle formulations of this compound represents a crucial step towards improving its therapeutic index and enabling clinical translation. []
A: Research on this compound exemplifies cross-disciplinary synergy in the field of cancer biology and drug discovery. Studies investigating its mechanism of action, exploring its efficacy in various cancer models, and developing novel drug delivery systems highlight the collaborative efforts of scientists from different disciplines. Moreover, the use of computational modeling approaches for predicting personalized responses to this compound underscores the integration of bioinformatics and systems biology into drug development. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.